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For Immediate Release

This guide provides a detailed comparison of the investigational protease inhibitor (PI)

brecanavir against other established PIs in the context of multidrug-resistant Human

Immunodeficiency Virus (MDR HIV). The content herein is intended for researchers, scientists,

and drug development professionals, offering a comprehensive overview of brecanavir's
performance with supporting in vitro and clinical data.

Introduction
Brecanavir (formerly GW640385) is a potent, second-generation nonpeptidic HIV protease

inhibitor that was under development by GlaxoSmithKline. It was designed to have a high

genetic barrier to resistance and to be effective against HIV strains that have developed

resistance to other PIs. Although its clinical development was discontinued due to formulation

challenges, the existing data provides valuable insights into its potential efficacy against MDR

HIV. This guide will compare brecanavir's antiviral activity with that of other PIs, including

lopinavir, atazanavir, tipranavir, and darunavir.

In Vitro Efficacy Against Protease Inhibitor-
Resistant HIV
Brecanavir has demonstrated significant potency in in vitro studies against a wide range of PI-

resistant HIV-1 isolates. Preclinical assessments showed that brecanavir potently inhibits HIV-
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1 in cell culture with 50% effective concentrations (EC50) ranging from 0.2 to 0.53 nM.[1] The

presence of up to 40% human serum was found to decrease its anti-HIV-1 activity by 5.2-fold;

however, it maintained single-digit nanomolar EC50 values under these conditions.[1]

A key study, STRIVE, analyzed the baseline genotype and phenotype of viral isolates from 119

treatment-experienced patients. The results highlighted brecanavir's potent intrinsic antiviral

activity.[2]

Comparative In Vitro Activity of Protease Inhibitors
The following table summarizes the median 50% inhibitory concentration (IC50) and median

fold change (FC) in IC50 for brecanavir and other PIs against viral isolates from treatment-

experienced patients in the STRIVE study.[2]

Protease Inhibitor Median IC50 (nM) Median Fold Change (FC)

Brecanavir 0.5 5.9

Amprenavir 230 21

Lopinavir 270 82

Saquinavir 117 29

Ritonavir 1700 162

Nelfinavir 340 59

Atazanavir 74 69

Tipranavir 250 3.4

Data sourced from the STRIVE study as reported at the XV International HIV Drug Resistance

Workshop, 2006.[2]

Clinical Efficacy in Treatment-Experienced Patients
The HPR10006 study, a phase IIa open-label, single-arm trial, evaluated the safety and efficacy

of brecanavir/ritonavir (300 mg/100 mg twice daily) in 31 HIV-1-infected patients, including a

subset with PI-resistant virus.[3][4]
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Virologic Response at Week 24 in the HPR10006 Study

Patient
Population

N

Median
Baseline HIV-1
RNA (log10
copies/mL)

HIV-1 RNA <50
copies/mL at
Week 24

HIV-1 RNA
<400
copies/mL at
Week 24

Overall 31

5.0 (PI-sensitive)

/ 4.2 (PI-

resistant)

77% (24/31) Not Reported

PI-Resistant 6 4.2 83% (5/6) 100% (6/6)

Data from the HPR10006 study.[3][4]

Experimental Protocols
The in vitro susceptibility data presented in this guide was primarily generated using the

PhenoSense HIV Drug Resistance Assay.

PhenoSense HIV Drug Resistance Assay
Objective: To provide a quantitative measure of the ability of a patient's HIV-1 virus to replicate

in the presence of various antiretroviral drugs.

Methodology:

Sample Preparation: Viral RNA is isolated from a patient's plasma sample. The protease

(PR) and reverse transcriptase (RT) coding regions of the patient's virus are amplified using

reverse transcription-polymerase chain reaction (RT-PCR).[5]

Recombinant Virus Generation: The amplified patient-derived PR and RT gene segments are

inserted into an HIV-1 genomic vector that is deficient in the corresponding protease and

reverse transcriptase genes and contains a luciferase reporter gene.

Transfection and Virus Production: The recombinant HIV-1 vector is co-transfected into host

cells along with a plasmid expressing an envelope protein (e.g., from amphotropic murine

leukemia virus) to create pseudotyped virus particles capable of a single round of infection.

[6]
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Drug Susceptibility Testing: These virus particles are then used to infect target cells in the

presence of serial dilutions of different protease inhibitors.

Quantification of Viral Replication: The extent of viral replication is determined by measuring

the activity of the luciferase reporter gene. A reduction in luciferase activity in the presence of

a drug indicates susceptibility.[6]

Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is

calculated. The fold change (FC) in susceptibility is determined by comparing the IC50 value

for the patient's virus to that of a wild-type reference strain.[5]

HIV Life Cycle and Protease Inhibitor Mechanism of
Action
Protease inhibitors are a critical component of highly active antiretroviral therapy (HAART).

They act at a late stage of the HIV life cycle to prevent the maturation of new viral particles.
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Caption: HIV life cycle and the mechanism of action of protease inhibitors.
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Conclusion
The available data indicates that brecanavir was a highly potent protease inhibitor with

significant in vitro activity against a broad range of PI-resistant HIV-1 isolates.[1] Clinical data

from the HPR10006 study suggested that brecanavir/ritonavir was well-tolerated and

demonstrated potent antiviral activity in treatment-experienced patients, including those with

pre-existing PI resistance.[3][4] While the development of brecanavir was halted, the data

generated from its preclinical and clinical studies remains a valuable resource for the ongoing

development of novel antiretroviral agents to combat multidrug-resistant HIV.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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